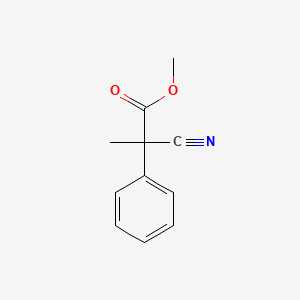

methyl 2-cyano-2-methyl-2-phenylacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyano-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-11(8-12,10(13)14-2)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFPWLHRPZDLMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Cyano 2 Methyl 2 Phenylacetate and Analogous Alpha Quaternary Nitrile Esters

Established Synthetic Routes to Alpha-Substituted Cyanoacetates

Carbon-Carbon Bond Formation via Alkylation Strategies at the Alpha-Position

The introduction of alkyl groups at the α-position of cyanoacetates is a fundamental approach to building molecular complexity. This can be achieved through various methods, including base-mediated and organometallic-based protocols.

The acidity of the α-proton in cyanoacetates allows for deprotonation by a suitable base to form a stabilized enolate, which can then act as a nucleophile in reactions with alkyl halides. This SN2 reaction is a classic method for forming carbon-carbon bonds at the α-position. libretexts.org The choice of base is crucial to ensure complete enolate formation and minimize side reactions. Strong bases like sodium ethoxide are often employed for this purpose. libretexts.org

For the synthesis of α-quaternary centers, a stepwise dialkylation can be performed. The initial monoalkylation is followed by a second deprotonation and subsequent reaction with another alkyl halide. libretexts.org Phase-transfer catalysis has also been utilized for the enantioselective alkylation of α-substituted cyanoacetates, enabling the synthesis of chiral quaternary carbon centers with high enantiomeric excess. organic-chemistry.orgacs.org

Table 1: Examples of Base-Mediated Alkylation of Cyanoacetate (B8463686) Derivatives

| Starting Material | Alkylating Agent | Base | Product |

| Ethyl cyanoacetate | Methyl iodide | Sodium ethoxide | Ethyl 2-cyano-2-methylacetate |

| Ethyl cyanoacetate | Benzyl bromide | Sodium ethoxide | Ethyl 2-cyano-2-phenylacetate |

Organometallic reagents offer an alternative and often more reactive approach to α-alkylation. Iridium-catalyzed allylic alkylation has been developed for the enantioselective synthesis of acyclic α-quaternary carboxylic acid derivatives. nih.govnih.gov This method utilizes a masked acyl cyanide reagent, allowing for the one-pot preparation of various derivatives. nih.govnih.gov

Copper-catalyzed methods have also been employed for the site-selective α-alkylation of α-amino acid and peptide derivatives, demonstrating the versatility of organometallic catalysis in constructing complex quaternary centers. nih.govcore.ac.uk These reactions often exhibit high diastereoselectivity and preservation of chirality. nih.govcore.ac.uk

Cyanation Methods for Quaternary Carbon Center Construction

Direct cyanation is another key strategy for installing the nitrile group to form a quaternary center. A reductive cyanation of tertiary alkyl bromides using an electrophilic cyanating reagent and a zinc reductant provides a route to α-cyano ketones, esters, and carboxamides bearing a nitrile on an all-carbon quaternary center. organic-chemistry.orgorganic-chemistry.org This method is advantageous as it proceeds under mild conditions. organic-chemistry.org

Furthermore, direct cyanation of benzylic alcohols with trimethylsilyl (B98337) cyanide (TMSCN), catalyzed by indium tribromide (InBr₃), offers an efficient pathway to α-aryl nitriles. acs.orgnih.gov This protocol is notable for its short reaction times and high yields. acs.orgnih.gov

Table 2: Comparison of Cyanation Methods

| Method | Substrate | Cyanating Agent | Catalyst/Reagent | Key Features |

| Reductive Cyanation | Tertiary alkyl bromides | Electrophilic cyanating reagent | Zinc | Mild conditions |

| Direct Cyanation | Benzylic alcohols | Trimethylsilyl cyanide (TMSCN) | Indium tribromide (InBr₃) | Efficient, high yields |

Esterification and Transesterification in Target Molecule Synthesis

The final step in the synthesis of methyl 2-cyano-2-methyl-2-phenylacetate often involves the formation of the methyl ester.

Direct esterification of the corresponding carboxylic acid, 2-cyano-2-methyl-2-phenylacetic acid, with methanol (B129727) is a common approach. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and is often performed under reflux conditions to drive the equilibrium towards the ester product. The use of anhydrous solvents is preferred to prevent the hydrolysis of the ester back to the carboxylic acid.

Ester Exchange Reactions

Transesterification, or ester exchange, is a fundamental process for converting one ester into another by reacting it with an alcohol. wikipedia.org This equilibrium-driven reaction is often catalyzed by either acids or bases. wikipedia.orgyoutube.com In the context of α-quaternary nitrile esters, this method can be employed to change the alcohol-derived portion of the ester, for instance, converting an ethyl ester to a methyl ester, or to synthesize the target ester from a related one under specific conditions.

The mechanism under acidic catalysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then performs a nucleophilic attack, leading to a tetrahedral intermediate. After a series of proton transfer steps, the original alkoxy group is eliminated, and the new ester is formed upon deprotonation. masterorganicchemistry.comresearchgate.net Base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon, also forming a tetrahedral intermediate, which then eliminates the original alkoxy group. masterorganicchemistry.com

For α-cyano-α-aryl esters, the choice of catalyst is crucial to avoid side reactions. While strong acids like sulfuric acid are common, other catalysts such as triflic acid, fluorosulfonic acid, and methanesulfonic acid can also be employed. google.com The reaction conditions, including temperature and the use of excess alcohol, are optimized to drive the equilibrium towards the desired product. wikipedia.org For instance, in the synthesis of various esters, catalysts like K2HPO4 and scandium(III) triflate have been shown to be effective under mild conditions, tolerating various functional groups. organic-chemistry.org

The table below summarizes catalysts and conditions applicable to the transesterification of functionalized esters, which can be adapted for α-quaternary nitrile esters.

| Catalyst Type | Catalyst Example | Typical Conditions | Key Features |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Reflux in excess alcohol | Common, cost-effective, requires anhydrous conditions. nih.gov |

| Lewis Acid | Scandium(III) Triflate (Sc(OTf)₃) | Reflux in alcohol; Microwave irradiation | High yields; reduced reaction times with microwaves. organic-chemistry.org |

| Heterogeneous | Silica Chloride | Mild conditions | Efficient for both alcoholysis and acidolysis. organic-chemistry.org |

| Basic | Potassium Phosphate (K₂HPO₄) | Mild conditions | Tolerates various functional groups. organic-chemistry.org |

| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | Room temperature | Enhances nucleophilicity of alcohols. organic-chemistry.org |

Precursor Design and Raw Material Considerations for Efficient Synthesis

The efficient synthesis of methyl 2-cyano-2-methyl-2-phenylacetate relies on the strategic selection of precursors and raw materials. The molecular structure, featuring a quaternary carbon substituted with a phenyl ring, a nitrile group, a methyl group, and a methyl ester, dictates the logical disconnection approaches for retrosynthesis.

Two primary synthetic routes are well-documented, each starting from different key precursors:

Alkylation of Phenylacetonitrile (B145931) Derivatives: A common and direct approach begins with a phenylacetonitrile (benzyl cyanide) backbone. This route involves the α-alkylation of a precursor like methyl 2-cyano-2-phenylacetate. The α-carbon is first deprotonated using a suitable base to form a carbanion, which then acts as a nucleophile, attacking an electrophilic methylating agent (e.g., methyl iodide) to form the quaternary carbon center. Alternatively, benzeneacetonitrile itself can be reacted with dialkyl carbonates in the presence of a sodium alkoxide catalyst to form a phenyl cyano ester sodium salt, which is subsequently alkylated.

Knoevenagel Condensation: An alternative strategy involves the Knoevenagel condensation. This route typically uses a methyl phenylacetate (B1230308) derivative and cyanoacetic acid. The reaction is often catalyzed by a base like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297) to facilitate the condensation and subsequent dehydration.

The choice between these pathways depends on several factors, including raw material cost, availability, safety, and process scalability.

| Precursor | Corresponding Route | Advantages | Disadvantages |

| Benzeneacetonitrile | α-Alkylation | Direct formation of the C-CN and C-Ph bonds. | Often requires strong bases and alkylating agents. |

| Methyl Phenylacetate | Knoevenagel Condensation | Milder reaction conditions may be possible. | May require subsequent steps to achieve the final structure. |

| Cyanoacetic Acid | Esterification/Condensation | Readily available starting material. | Esterification step required. guidechem.com |

| Methyl Chloroacetate (B1199739) & Sodium Cyanide | Nucleophilic Substitution | Established industrial process for cyanoacetates. | Involves highly toxic sodium cyanide. guidechem.com |

Considerations for raw material selection extend to safety and environmental impact. Benzyl cyanide and sodium cyanide are toxic and subject to regulatory controls. unvienna.orggoogle.com This has driven research into cyanide-free synthetic routes, which represent a significant consideration in modern precursor design. rsc.org

Continuous Flow Synthesis Techniques for Scalable Production

Continuous flow chemistry is an increasingly important technology for the scalable production of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. bohrium.com This methodology involves performing chemical reactions in a continuously flowing stream within a network of pumps, tubes, and reactors. For the synthesis of methyl 2-cyano-2-methyl-2-phenylacetate and its analogs, adopting flow techniques can lead to enhanced safety, efficiency, and product quality.

Key benefits of continuous flow synthesis for this class of compounds include:

Enhanced Safety: Reactions involving hazardous reagents or intermediates can be performed with greater safety due to the small reaction volumes at any given time. This minimizes the risk associated with potential thermal runaways or toxic releases. rsc.org

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or millireactors allows for precise and rapid temperature control and efficient mixing, which can lead to higher yields, improved selectivity, and fewer byproducts. bohrium.com

Scalability and Reproducibility: Scaling up a flow process is typically achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which avoids the challenges often encountered when scaling up batch reactors. This leads to greater consistency between lab-scale and production-scale batches.

Automation and Integration: Flow systems can be readily automated and integrated with in-line analytical tools for real-time monitoring and control of reaction parameters, ensuring consistent product quality. acs.org

While a specific continuous flow synthesis for methyl 2-cyano-2-methyl-2-phenylacetate is not detailed in the provided sources, established flow methodologies for nitrile synthesis are highly relevant. For example, a cyanide-free synthesis of aryl nitriles has been demonstrated in a continuous flow process with a residence time of just 1.5 minutes. rsc.org Similarly, the synthesis of various nitriles from aldehydes has been achieved in a continuous-flow microreactor with high yields and rapid reaction times. bohrium.com These examples demonstrate the feasibility of adapting the synthesis of α-quaternary nitrile esters to a scalable and efficient continuous process.

| Parameter | Batch Processing | Continuous Flow Processing |

| Reaction Volume | Large, static volume | Small, dynamic volume in reactor |

| Heat Transfer | Limited by surface area | Highly efficient |

| Mixing | Often slow and non-uniform | Rapid and efficient |

| Safety | Higher risk with hazardous reagents | Inherently safer due to small volumes |

| Scalability | Complex, requires re-optimization | Straightforward (time or numbering-up) |

| Process Control | Manual or delayed | Real-time, automated |

Green Chemistry Principles in Synthetic Design and Process Optimization

The application of green chemistry principles is essential for developing sustainable and environmentally responsible methods for synthesizing chemical compounds like methyl 2-cyano-2-methyl-2-phenylacetate. Green chemistry focuses on designing products and processes that minimize the use and generation of hazardous substances. mdpi.com The evaluation of a process's "greenness" can be quantified using various metrics.

Key Green Chemistry Metrics:

Atom Economy (AE): Measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. Higher atom economy indicates less waste. greenchemistry-toolkit.org

Process Mass Intensity (PMI): This is the ratio of the total mass of materials (raw materials, solvents, catalysts, workup chemicals) used to the mass of the final product. A lower PMI is desirable and is a key metric in the pharmaceutical industry. mdpi.comgreenchemistry-toolkit.org

E-Factor (Environmental Factor): Calculates the ratio of the mass of total waste generated to the mass of the product. Lower E-factors signify greener processes. nih.gov

Applying Green Principles to the Synthesis:

Preventing Waste: The primary goal is to design syntheses that generate minimal waste. This can be achieved by optimizing reactions to maximize yield and selectivity, thereby reducing the formation of byproducts. Continuous flow processes can contribute significantly by allowing for precise control over reaction conditions, which often leads to cleaner reactions and less waste. rsc.org

Safer Chemicals and Solvents: A major green consideration in nitrile synthesis is the avoidance of highly toxic cyanide sources like sodium cyanide. guidechem.com The development of cyanide-free routes, such as those using p-tosylmethyl isocyanide (TosMIC) or enzymatic processes involving aldoxime dehydratase, represents a significant advancement in safety and sustainability. rsc.orgmdpi.com Furthermore, selecting environmentally benign solvents or minimizing solvent use altogether (e.g., in solvent-free reactions) improves the process's green profile. whiterose.ac.uk

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Catalysts are used in small amounts and can be recycled, reducing waste. greenchemistry-toolkit.org For instance, employing phase-transfer catalysts for stereoselective synthesis is a greener alternative to methods requiring stoichiometric chiral auxiliaries. buchler-gmbh.com

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. Continuous flow reactors can also be more energy-efficient due to better heat transfer, minimizing the energy required for heating or cooling. tue.nl

By analyzing synthetic routes through the lens of these principles and metrics, chemists can optimize processes to be not only efficient and cost-effective but also safer and more sustainable.

Chemical Reactivity and Mechanistic Studies of Methyl 2 Cyano 2 Methyl 2 Phenylacetate Transformations

Reactivity of the Cyano Group in Nucleophilic and Electrophilic Contexts

The carbon-nitrogen triple bond of the cyano group is highly polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for several important transformations.

The hydrolysis of the nitrile group is a cornerstone reaction that typically proceeds in a stepwise manner, first yielding an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. This transformation can be catalyzed by either acid or base.

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. A series of proton transfers and tautomerization leads to the formation of an amide. Continued heating in the presence of acid and water results in the hydrolysis of the amide to a carboxylic acid and an ammonium (B1175870) salt.

Under basic conditions, a strong nucleophile such as a hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid tautomer, which rearranges to the amide. If the reaction is allowed to proceed, the amide can be further hydrolyzed under basic conditions to yield a carboxylate salt and ammonia (B1221849).

A key example of the initial phase of this pathway is the direct conversion of the ester to an amide (amidation) without hydrolyzing the nitrile. For the related compound methyl 2-cyano-2-phenylacetate, this has been demonstrated by reaction with ammonia. A 10% solution of the compound in benzene, when saturated with ammonia under cooling, yields 2-cyano-2-phenylacetic acid amide.

Table 1: Amidation of Methyl 2-cyano-2-phenylacetate

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

| Methyl 2-cyano-2-phenylacetate | Ammonia | Benzene | Saturation with NH₃ under ice cooling, then 2h at room temp. | 2-Cyano-2-phenylacetic acid amide | 75% |

| Data sourced from research on the closely related analog, methyl 2-cyano-2-phenylacetate. |

The cyano group can be reduced to a primary amine (-CH₂NH₂), a synthetically valuable transformation that provides access to benzylic amines. This reduction involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond.

Powerful reducing agents are typically required for this conversion. Lithium aluminum hydride (LiAlH₄) is a common reagent used in a non-protic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting amine. youtube.com

Alternatively, catalytic hydrogenation can be employed. This method involves using hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium, often under pressure. The choice of catalyst and conditions can sometimes influence the reaction outcome, with some systems potentially leading to secondary or tertiary amines as byproducts. While this is a general and predictable reaction for nitriles, specific studies detailing the reduction of methyl 2-cyano-2-methyl-2-phenylacetate were not found. youtube.com

Ester Group Reactivity and Functional Group Interconversions

The methyl ester group of methyl 2-cyano-2-methyl-2-phenylacetate is a classic carboxylic acid derivative and undergoes reactions typical of this functional class, most notably nucleophilic acyl substitution.

Saponification refers to the hydrolysis of an ester under basic conditions, which yields a carboxylate salt and an alcohol. The mechanism is a nucleophilic acyl substitution. A hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) ion (-OCH₃) as a leaving group to reform the carbonyl double bond. The methoxide, being a strong base, then deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction to produce the final products: a carboxylate salt and methanol (B129727).

Under acidic conditions, the ester can also be hydrolyzed back to the parent carboxylic acid and methanol. This reaction is an equilibrium process. The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl group towards attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, methanol is eliminated as the leaving group, regenerating the acid catalyst. To drive the reaction to completion, an excess of water is typically used.

The ester group can react with nitrogen-based nucleophiles, such as ammonia or primary and secondary amines, in a process known as aminolysis (or ammonolysis if ammonia is used). This reaction converts the ester into an amide. The mechanism is another example of nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the ester's carbonyl carbon. researchgate.net

As detailed previously (Section 3.1.1), the reaction of the analogous methyl 2-cyano-2-phenylacetate with ammonia provides a clear example of this reactivity. The nucleophilic ammonia attacks the ester carbonyl, leading to a tetrahedral intermediate which then collapses to eliminate methanol and form 2-cyano-2-phenylacetic acid amide. This reaction highlights the susceptibility of the ester group to attack by nitrogen nucleophiles to form C-N bonds.

Transesterification is the process of converting one ester into another by reacting it with an alcohol. For methyl 2-cyano-2-methyl-2-phenylacetate, this would involve reacting it with a different alcohol (e.g., ethanol (B145695) or isopropanol) to replace the methyl group with a new alkyl group (e.g., ethyl or isopropyl). The reaction is typically catalyzed by either an acid (like sulfuric acid) or a base (like an alkoxide).

The reaction is an equilibrium process. To favor the formation of the desired product, the reactant alcohol is often used in large excess as the solvent, or the lower-boiling alcohol byproduct (in this case, methanol) is removed from the reaction mixture as it forms. While this is a standard transformation for esters, specific literature detailing the transesterification of methyl 2-cyano-2-methyl-2-phenylacetate was not identified.

Reactions at the Quaternary Carbon Center and Phenyl Moiety

The chemical reactivity of methyl 2-cyano-2-methyl-2-phenylacetate is characterized by transformations at its sterically hindered quaternary carbon and reactions involving the phenyl ring. The presence of both electron-withdrawing cyano and methoxycarbonyl groups at the benzylic position, along with a methyl group, significantly influences the molecule's stability and reaction pathways.

Oxidative Transformations

While specific oxidative studies on methyl 2-cyano-2-methyl-2-phenylacetate are not extensively documented, the reactivity of related α-aryl-α-cyanoesters suggests that the molecule is susceptible to oxidative degradation under harsh conditions. The quaternary carbon, bearing a phenyl, a cyano, a methyl, and a methoxycarbonyl group, is sterically congested, which can render it less susceptible to certain oxidative attacks. However, strong oxidizing agents can lead to the cleavage of the carbon-carbon and carbon-heteroatom bonds.

Potential oxidative pathways could involve the degradation of the phenyl ring or the cleavage of the ester and cyano functionalities. For instance, oxidative decarboxylation is a known reaction for arylacetic acids, and while this compound is an ester, harsh oxidative conditions could potentially lead to the cleavage of the ester and subsequent decarboxylation.

| Oxidant/Reagent | Potential Products | Reaction Conditions | Notes |

| Strong Oxidants (e.g., KMnO4, O3) | Benzoic acid, Carbon dioxide, etc. | Harsh (e.g., elevated temperature, strong acid/base) | Likely leads to the degradation of the molecule. |

| Milder Oxidants | Limited or no reaction | Ambient temperature | The quaternary center is relatively stable under mild oxidative conditions. |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of methyl 2-cyano-2-methyl-2-phenylacetate is deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing quaternary carbon substituent. The combined inductive and resonance effects of the cyano and methoxycarbonyl groups reduce the electron density of the aromatic ring, making it less nucleophilic. Consequently, more forcing conditions are generally required for electrophilic substitution to occur. The directing effect of the substituent would favor the formation of meta-substituted products.

A common example of electrophilic aromatic substitution is nitration. The nitration of deactivated aromatic rings is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

| Electrophile | Reagents | Expected Major Product | Typical Reaction Conditions |

| Nitronium ion (NO2+) | HNO3 / H2SO4 | Methyl 2-cyano-2-methyl-2-(3-nitrophenyl)acetate | 0 °C to room temperature |

| Acylium ion (RCO+) | Acyl halide / Lewis acid (e.g., AlCl3) | Methyl 2-cyano-2-methyl-2-(3-acylphenyl)acetate | Elevated temperature |

Radical Reactions and Bond Cleavage Studies

The quaternary carbon center of methyl 2-cyano-2-methyl-2-phenylacetate can be a focal point for radical reactions, potentially leading to bond cleavage. The stability of the potential benzylic radical intermediate, stabilized by the adjacent phenyl ring, cyano, and methoxycarbonyl groups, would play a crucial role in such transformations.

Studies on related α-cyano-α-aryl esters have shown that the C-CN bond can be cleaved under radical conditions, often mediated by transition metals. Photochemical methods could also initiate bond cleavage, either at the C-CN bond or the C-C bonds of the quaternary center. For instance, photolysis could lead to the formation of a benzylic radical and a cyano radical.

| Reaction Type | Initiator/Mediator | Potential Intermediates | Potential Products |

| C-CN Bond Cleavage | Transition Metal Catalyst / Light | Benzylic radical, Cyano radical | Products of radical trapping or recombination |

| Photolysis | UV light | Excited state of the molecule | Fragmentation products |

Exploration of Cycloaddition and Annulation Reactions

While methyl 2-cyano-2-methyl-2-phenylacetate itself is not an olefin, it can be a precursor to activated olefins that can participate in cycloaddition and annulation reactions. For instance, elimination of a suitable leaving group from a derivative of the parent molecule could generate a highly reactive trisubstituted alkene.

Phosphine-Catalyzed Annulations Involving Related Activated Olefins

Phosphine-catalyzed annulation reactions are powerful methods for the construction of carbocyclic and heterocyclic rings. These reactions typically involve the reaction of an activated alkene with a 1,3-dipole or a related species generated in situ. An α,β-unsaturated derivative of methyl 2-cyano-2-methyl-2-phenylacetate, such as methyl 2-cyano-2-phenylpropenoate, would be an excellent candidate for such reactions.

In a typical phosphine-catalyzed [3+2] annulation, a phosphine (B1218219) adds to an electron-deficient alkene to generate a zwitterionic intermediate, which then reacts with another electrophile.

| Reaction Type | Reactants | Catalyst | Product Type |

| [3+2] Annulation | Activated alkene (e.g., allenoate) + Activated olefin | Triphenylphosphine (PPh3) | Highly substituted cyclopentene |

| [4+2] Annulation | Diene + Activated olefin | Trimethylphosphine (PMe3) | Functionalized cyclohexene |

Other Pericyclic Reactions

The hypothetical activated olefin, methyl 2-cyano-2-phenylpropenoate, could also participate in other pericyclic reactions, most notably the Diels-Alder reaction. In a [4+2] cycloaddition, this electron-deficient alkene would act as a dienophile, reacting with an electron-rich diene to form a six-membered ring. The presence of the electron-withdrawing cyano and methoxycarbonyl groups would enhance the reactivity of the dienophile.

| Reaction Type | Diene | Dienophile (hypothetical) | Product Type |

| Diels-Alder [4+2] | Cyclopentadiene | Methyl 2-cyano-2-phenylpropenoate | Bicyclic adduct |

| [2+2] Cycloaddition | Alkene | Methyl 2-cyano-2-phenylpropenoate | Cyclobutane derivative |

Metal-Catalyzed Transformations and Organocatalysis in Reaction Development

The reactivity of methyl 2-cyano-2-methyl-2-phenylacetate, a compound featuring a quaternary carbon center, is a subject of significant interest in synthetic organic chemistry. The presence of a nitrile, an ester, and a phenyl group on the same carbon atom imparts unique electronic and steric properties, making it a challenging yet valuable substrate for various chemical transformations. This section explores the application of metal-catalyzed and organocatalytic methods in the development of reactions involving this and structurally related compounds.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While specific research on transition metal-catalyzed coupling reactions of methyl 2-cyano-2-methyl-2-phenylacetate is not extensively documented, the reactivity of closely related α-cyanoacetates in such transformations provides valuable insights into its potential synthetic utility.

Palladium-based catalysts, in particular, have been employed in various reactions involving α-cyanoacetate derivatives. For instance, palladium-catalyzed asymmetric fluorination of ethyl 2-cyano-2-phenylacetate has been reported, highlighting the ability of transition metals to mediate reactions at the α-position of such compounds. This suggests that methyl 2-cyano-2-methyl-2-phenylacetate could potentially undergo similar transformations.

The general mechanism for a hypothetical palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, would likely involve the formation of a palladium enolate of methyl 2-cyano-2-methyl-2-phenylacetate. This could be achieved through deprotonation of the α-carbon, although the presence of the methyl group makes this position non-acidic, posing a significant challenge compared to its unmethylated analogue. Alternative pathways, such as oxidative addition to a pre-functionalized phenyl ring, could also be envisioned.

Given the steric hindrance around the quaternary carbon, the choice of ligand for the transition metal would be crucial in facilitating the reaction. Bulky, electron-rich phosphine ligands are often employed in palladium catalysis to promote oxidative addition and reductive elimination steps.

While direct experimental data is limited, the exploration of transition metal-catalyzed coupling reactions of methyl 2-cyano-2-methyl-2-phenylacetate represents a promising avenue for future research, potentially enabling the synthesis of novel and complex molecular architectures.

The synthesis of enantiomerically enriched compounds containing quaternary stereocenters is a formidable challenge in asymmetric catalysis. Methyl 2-cyano-2-methyl-2-phenylacetate possesses such a stereocenter, making its enantioselective synthesis and transformation a topic of considerable importance. Both organocatalysis and metal-based catalysis have emerged as powerful tools for achieving high levels of asymmetric induction in reactions involving structurally similar substrates.

Organocatalysis, which utilizes small chiral organic molecules as catalysts, has been successfully applied to the enantioselective functionalization of α-cyanoacetates. For example, the α-amination of ethyl α-phenyl-α-cyanoacetate has been achieved with high enantioselectivity using chiral amine catalysts. nih.gov In a study, various chiral amines were screened as organocatalysts for the amination of ethyl α-phenyl-α-cyanoacetate, with (R)-N-benzyl-N-(1-phenylethyl)amine providing the product in excellent yield and up to 84% enantiomeric excess (ee). nih.gov This demonstrates the potential for organocatalysts to create a chiral environment that directs the approach of the incoming electrophile to one face of the enolate intermediate.

The proposed mechanism for such a reaction involves the formation of a chiral enolate-catalyst complex through hydrogen bonding or ionic interactions. This complex then reacts with the electrophile, with the stereochemical outcome being dictated by the steric and electronic properties of the catalyst.

The following table summarizes the results of the organocatalytic amination of a related compound, ethyl α-phenyl-α-cyanoacetate:

| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| (R)-N-benzyl-N-(1-phenylethyl)amine | 98 | 84 |

| (R,R)-N,N'-bis(1-phenylethyl)propane-1,3-diamine | 99 | 82 |

| (DHQ)2PYR | >95 | <10 |

| (DHQD)2PYR | >95 | <10 |

Data sourced from a study on the enantioselective amination of ethyl α-phenyl-α-cyanoacetate. nih.gov

Transition metal catalysis also offers powerful strategies for the enantioselective synthesis of molecules with quaternary α-cyano-α-aryl ester moieties. Chiral copper complexes, for instance, have been utilized in asymmetric transformations. While specific examples with methyl 2-cyano-2-methyl-2-phenylacetate are not prevalent, the principles of asymmetric induction in these systems are well-established. The chiral ligand coordinates to the metal center, creating a chiral pocket that influences the stereochemical course of the reaction, be it an alkylation, arylation, or another bond-forming process.

The development of new catalytic systems, both metal-based and organocatalytic, continues to be a vibrant area of research. The application of these methods to substrates like methyl 2-cyano-2-methyl-2-phenylacetate holds significant promise for the efficient and stereoselective synthesis of complex chiral molecules.

Applications As a Synthon and Building Block in Complex Organic Synthesis

Intermediate in Multi-Step Synthetic Sequences for Complex Organic Scaffolds

There is currently no specific information available in the reviewed literature detailing the use of methyl 2-cyano-2-methyl-2-phenylacetate as an intermediate in multi-step synthetic sequences for complex organic scaffolds. While related α-cyanoesters are valued for their versatility, the direct application of this specific compound has not been documented in the available search results.

Role in the Synthesis of Heterocyclic Systems and Derivatives

No specific examples or methodologies were found that describe the role of methyl 2-cyano-2-methyl-2-phenylacetate in the synthesis of heterocyclic systems. The reactivity of the nitrile and ester functional groups suggests potential for such applications, for instance, in reactions leading to pyridones or other nitrogen-containing heterocycles, but specific studies employing this compound are not documented in the search results.

Contributions to Chemical Library Diversity and Design

The search did not yield any literature that discusses the use of methyl 2-cyano-2-methyl-2-phenylacetate as a building block for the generation of chemical libraries. Its functional groups could theoretically be used to create a variety of derivatives, but its actual contribution to library diversity and design has not been reported.

Utility in Material Science Research (e.g., polymer precursors, functional materials)

Specific research on the utility of methyl 2-cyano-2-methyl-2-phenylacetate in material science, such as its use as a polymer precursor or in the development of functional materials, is not available in the reviewed sources. While related compounds like other cyanoacrylates are known polymer precursors, this specific application for methyl 2-cyano-2-methyl-2-phenylacetate is not documented.

Precursor to Biologically Relevant Scaffolds

While derivatives of similar phenylpropionic acids are noted as intermediates in the synthesis of pharmaceutically active compounds, there is no specific information detailing methyl 2-cyano-2-methyl-2-phenylacetate as a precursor to biologically relevant scaffolds. google.com The literature does not provide examples of specific scaffolds synthesized from this starting material.

Utilization in Peptide Synthesis Methodologies

No information was found regarding the utilization of methyl 2-cyano-2-methyl-2-phenylacetate in peptide synthesis methodologies. Standard peptide synthesis relies on amino acid building blocks and specific coupling reagents, and the reviewed literature does not indicate a role for this compound in such processes. ub.edupeptide.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating reaction pathways. By calculating the potential energy surface, DFT allows for the localization of minima (reactants, intermediates, and products) and saddle points (transition states). fiveable.me This provides a quantitative understanding of a reaction's feasibility and mechanism.

For reactions involving methyl 2-cyano-2-phenylacetate, such as alkylations, condensations, or cycloadditions, DFT can elucidate the step-by-step mechanism. The electron-withdrawing properties of the cyano and ester groups activate the α-carbon, making it a potent nucleophile upon deprotonation. DFT calculations can model this reactivity, predicting the energy barriers for nucleophilic attack and identifying the geometry of the transition state. For instance, in asymmetric catalysis, DFT is used to model the interaction between the substrate and a chiral catalyst. These models can reveal non-covalent interactions, like hydrogen bonding, that stabilize one transition state over another, thereby explaining the origin of enantioselectivity.

A typical DFT study on a reaction involving methyl 2-cyano-2-phenylacetate would involve the following steps:

Optimization of the geometries of reactants, products, and hypothesized transition states.

Calculation of the vibrational frequencies to confirm the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for a transition state). fiveable.me

Calculation of the reaction's activation energy (ΔG‡) and reaction energy (ΔG_rxn) to determine the kinetic and thermodynamic profile.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) | Number of Imaginary Frequencies |

|---|---|---|---|

| Reactants | Starting Materials | 0.0 | 0 |

| TS1 | Transition State | +22.5 | 1 |

| Product | Final Product of the Step | -15.0 | 0 |

Molecular Modeling for Conformational Analysis and Stereoselectivity Prediction

The three-dimensional structure of a molecule is fundamental to its reactivity, particularly in stereoselective synthesis. Molecular modeling techniques, including both quantum mechanics and molecular mechanics, are used to perform conformational analysis on methyl 2-cyano-2-phenylacetate to identify its most stable spatial arrangements.

While specific studies on methyl 2-cyano-2-phenylacetate are not abundant, principles can be drawn from analyses of similar molecules like methyl cyanoacetate (B8463686). frontiersin.orgresearchgate.net For methyl cyanoacetate, theoretical calculations have identified multiple conformers, such as syn and gauche forms, which differ by rotation around the C-C single bond. researchgate.net The energy difference between these conformers is typically small, meaning that several conformations can coexist at room temperature. researchgate.net

For methyl 2-cyano-2-phenylacetate, the presence of a bulky phenyl group introduces further complexity. Conformational analysis would focus on the rotation around the Cα-C(phenyl) and Cα-C(O) bonds. The relative orientation of the phenyl, cyano, and methyl ester groups determines the steric accessibility of the reactive α-carbon and can influence the outcome of stereoselective reactions.

Computational tools can predict the enantiomeric or diastereomeric ratio of a reaction's products by comparing the energies of the different diastereomeric transition states. rsc.orgresearchgate.net The stereoisomer formed through the lower energy transition state is predicted to be the major product. The predicted enantiomeric ratio (e.r.) can be calculated from the difference in the Gibbs free energies (ΔΔG‡) of the competing transition states. researchgate.net

| Conformer | Key Dihedral Angle (°C) | Relative Energy (kJ/mol) | Predicted Population (%) |

|---|---|---|---|

| A (Staggered) | ~60 | 0.0 | ~70% |

| B (Eclipsed) | ~120 | 5.2 | ~15% |

| C (Gauche) | ~180 | 6.5 | ~15% |

Electronic Structure Calculations for Reactivity and Regioselectivity Prediction

Electronic structure calculations provide fundamental information about the distribution of electrons within a molecule, which is key to predicting its reactivity. researchgate.net Methods like DFT are used to calculate properties derived from the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). sciforum.net For methyl 2-cyano-2-phenylacetate, the electron-withdrawing cyano and ester groups lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack at specific sites. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecule's surface. These maps show electron-rich regions (negative potential, typically colored red), which are prone to electrophilic attack, and electron-poor regions (positive potential, blue), which are susceptible to nucleophilic attack. For methyl 2-cyano-2-phenylacetate, the MEP would likely show a negative potential around the nitrogen of the cyano group and the oxygens of the ester group, and a positive potential near the α-hydrogen.

These calculations are invaluable for predicting regioselectivity in reactions where multiple outcomes are possible. For example, in a reaction with an ambident electrophile, the location of the HOMO on the deprotonated methyl 2-cyano-2-phenylacetate (the enolate) would indicate which atom is more likely to act as the nucleophile.

| Property | Calculated Value | Implication |

|---|---|---|

| EHOMO | -6.34 eV | Indicates electron-donating capability. sciforum.net |

| ELUMO | -2.02 eV | Indicates electron-accepting capability. sciforum.net |

| HOMO-LUMO Gap (ΔE) | 4.32 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Indicates overall molecular polarity. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Applications in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.com While a QSAR/QSPR study involves analyzing a series of related compounds, the principles can be applied to the design of new derivatives based on methyl 2-cyano-2-phenylacetate. researchgate.net

In a hypothetical QSAR study for designing new therapeutic agents based on this scaffold, a library of derivatives would be synthesized by modifying the phenyl ring or the ester group. nih.gov For each derivative, a set of molecular descriptors would be calculated. These can include:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges. researchgate.net

Steric descriptors: Molecular volume, surface area, ovality.

Hydrophobic descriptors: LogP (partition coefficient). researchgate.net

Topological descriptors: Indices that describe molecular connectivity.

Once the biological activity (e.g., IC50 value against a target enzyme) is measured, a mathematical model is built to relate the descriptors to the activity. nih.gov This model can then be used to predict the activity of new, unsynthesized derivatives, guiding synthetic efforts toward more potent compounds. Similarly, QSPR models can be developed to predict physical properties like solubility, boiling point, or chromatographic retention time, which are crucial for chemical process design and optimization. mdpi.com

| Descriptor Class | Example Descriptor | Property Modeled |

|---|---|---|

| Electronic | AM1_HOMO | Electron-donating ability |

| Hydrophobic | LogP | Lipophilicity / Membrane permeability |

| Steric | Molecular Refractivity (mr) | Molecular size and polarizability |

| Topological | Wiener Index | Molecular branching and compactness |

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation and Interaction Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For methyl 2-cyano-2-methyl-2-phenylacetate, ¹H NMR and ¹³C NMR would provide definitive confirmation of its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group would likely appear as a complex multiplet in the downfield region, typically between δ 7.3 and 7.6 ppm. The methyl ester protons (-O-CH₃) would present as a sharp singlet, anticipated around δ 3.7 ppm. The additional methyl group attached to the quaternary α-carbon (-C-CH₃) would also produce a singlet, expected to be further upfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for each unique carbon atom. The carbonyl carbon (C=O) of the ester group is expected to resonate significantly downfield, generally in the δ 165–175 ppm range. The cyano group carbon (C≡N) typically appears around δ 115–120 ppm. The carbons of the phenyl ring would produce several signals in the aromatic region (approximately δ 125-140 ppm), while the quaternary α-carbon and the two methyl carbons would appear in the upfield aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values based on typical chemical shift ranges for the functional groups present.)

| Assignment | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl Protons | ¹H | 7.3 - 7.6 | Multiplet |

| Ester Methyl Protons | ¹H | ~ 3.7 | Singlet |

| α-Methyl Protons | ¹H | ~ 1.9 | Singlet |

| Carbonyl Carbon | ¹³C | 165 - 175 | - |

| Phenyl Carbons | ¹³C | 125 - 140 | - |

| Cyano Carbon | ¹³C | 115 - 120 | - |

| Quaternary α-Carbon | ¹³C | 45 - 55 | - |

| Ester Methyl Carbon | ¹³C | ~ 53 | - |

| α-Methyl Carbon | ¹³C | ~ 25 | - |

Chiroptical Spectroscopy for Chirality Assessment (e.g., Electronic Circular Dichroism)

Methyl 2-cyano-2-methyl-2-phenylacetate is a chiral molecule due to the presence of a stereocenter at the quaternary carbon atom bonded to the phenyl, cyano, methyl, and methyl ester groups. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to investigate the stereochemical properties of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light. An ECD spectrum would provide information about the absolute configuration of the molecule by comparing the experimental spectrum to theoretically calculated spectra. No experimental chiroptical data for this compound has been reported in the surveyed literature.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of methyl 2-cyano-2-methyl-2-phenylacetate is expected to show strong, characteristic absorption bands. A sharp and strong band around 2240 cm⁻¹ would correspond to the C≡N (nitrile) stretching vibration. The C=O (carbonyl) stretch of the ester group would produce another very strong absorption, typically in the range of 1735-1750 cm⁻¹. Other notable bands would include C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the methyl groups (below 3000 cm⁻¹), as well as C-O stretching of the ester group between 1100-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The nitrile stretch is typically a strong and sharp band in Raman spectra. The aromatic ring vibrations would also be prominent, providing further structural confirmation.

Interactive Data Table: Expected Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Nitrile (C≡N) | Stretch | ~ 2240 | Strong, Sharp |

| Ester (C=O) | Stretch | 1735 - 1750 | Very Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Ester (C-O) | Stretch | 1100 - 1300 | Strong |

Mass Spectrometry (MS) for Elucidating Fragmentation Pathways and Reaction Monitoring

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns. The molecular formula for methyl 2-cyano-2-methyl-2-phenylacetate is C₁₁H₁₁NO₂, corresponding to a monoisotopic mass of approximately 189.08 Da. uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺•) would be observed at an m/z of 189. The fragmentation of this molecular ion would provide a fingerprint for the molecule. Plausible fragmentation pathways would include:

Loss of the methoxy (B1213986) radical (•OCH₃) to yield a fragment at m/z 158.

Loss of the methoxycarbonyl radical (•COOCH₃) to give a fragment at m/z 130.

Cleavage of the α-methyl group (•CH₃) resulting in a fragment at m/z 174.

Electrospray ionization (ESI) would likely show adducts such as the protonated molecule [M+H]⁺ at m/z 190.08626 or the sodium adduct [M+Na]⁺ at m/z 212.06820. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Adducts and Fragments

| Ion/Fragment | Ionization Mode | Predicted m/z | Description |

| [M]⁺• | EI | 189.08 | Molecular Ion |

| [M-CH₃]⁺ | EI | 174.06 | Loss of methyl radical |

| [M-OCH₃]⁺ | EI | 158.07 | Loss of methoxy radical |

| [M-COOCH₃]⁺ | EI | 130.07 | Loss of methoxycarbonyl radical |

| [M+H]⁺ | ESI | 190.09 | Protonated Molecule uni.lu |

| [M+Na]⁺ | ESI | 212.07 | Sodium Adduct uni.lu |

Emerging Research Directions and Future Perspectives

Sustainable and Green Chemical Synthesis Approaches for Alpha-Quaternary Centers

The construction of alpha-quaternary centers, such as the one present in methyl 2-cyano-2-methyl-2-phenylacetate, is a formidable challenge in organic synthesis. Traditional methods often rely on harsh reagents and generate significant waste. Consequently, a major focus of current research is the development of more sustainable and environmentally benign synthetic strategies.

One promising avenue is the use of biocatalysis . Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions. For instance, the enzymatic hydrolysis of prochiral malonates has been explored for the creation of chiral centers, a strategy that could be adapted for the asymmetric synthesis of precursors to methyl 2-cyano-2-methyl-2-phenylacetate. fau.de The application of chemo- and biocatalysts presents a powerful approach for the stereoselective synthesis of alpha-quaternary amino acids, which share structural similarities with our target compound. fau.de

Flow chemistry is another rapidly advancing field with significant green chemistry implications. Continuous-flow processes can offer improved safety, efficiency, and scalability compared to batch reactions. rsc.orgrhhz.netrsc.org The synthesis of nitriles, a key functional group in methyl 2-cyano-2-methyl-2-phenylacetate, has been successfully demonstrated using cyanide-free methods in flow reactors. rsc.orgrsc.org This approach minimizes the handling of toxic reagents and allows for precise control over reaction parameters, leading to higher yields and purity. rhhz.net The future may see the development of integrated flow systems for the multi-step synthesis of alpha-quaternary nitriles, potentially starting from simple precursors and proceeding through cyanation, arylation, and methylation in a continuous stream.

| Green Chemistry Approach | Key Advantages | Potential Application for Methyl 2-cyano-2-methyl-2-phenylacetate |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Asymmetric synthesis of chiral precursors. |

| Flow Chemistry | Improved safety, enhanced efficiency, scalability, precise control | Cyanide-free synthesis and multi-step continuous production. |

Development of Novel Catalytic Systems for Specific Transformations of Methyl 2-cyano-2-methyl-2-phenylacetate

The reactivity of methyl 2-cyano-2-methyl-2-phenylacetate is largely dictated by its alpha-quaternary center and the presence of the cyano and ester functionalities. Future research will undoubtedly focus on the development of novel catalytic systems to selectively transform this molecule into a variety of valuable derivatives.

Photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. ccspublishing.org.cnnih.govscispace.comprinceton.eduacs.org This technology utilizes visible light to initiate single-electron transfer processes, enabling reactions that are often difficult to achieve with traditional thermal methods. For a molecule like methyl 2-cyano-2-methyl-2-phenylacetate, photoredox catalysis could enable, for example, the direct alpha-arylation of the phenyl ring or functionalization at the methyl group through C-H activation. The combination of photoredox catalysis with other catalytic modes, such as organocatalysis, opens up possibilities for novel asymmetric transformations. nih.govscispace.com

Organocatalysis , the use of small organic molecules as catalysts, continues to be a vibrant area of research. chiba-u.jp Chiral organocatalysts could be employed for the enantioselective functionalization of derivatives of methyl 2-cyano-2-methyl-2-phenylacetate. For instance, reactions at the ester or cyano group could be rendered asymmetric through the use of chiral amines, phosphoric acids, or other organocatalytic scaffolds.

| Catalytic System | Potential Transformation | Advantages |

| Photoredox Catalysis | C-H functionalization, arylation | Mild reaction conditions, novel reactivity |

| Organocatalysis | Asymmetric transformations at functional groups | Metal-free, high enantioselectivity |

Exploration of New Reactivity Modes and Unprecedented Synthetic Applications

Beyond the refinement of existing transformations, a key research direction will be the discovery of entirely new reactivity modes for methyl 2-cyano-2-methyl-2-phenylacetate and related compounds. This exploration will expand the synthetic utility of this molecular scaffold.

One area of interest is decarboxylative functionalization . The ester group in methyl 2-cyano-2-methyl-2-phenylacetate could potentially be removed and replaced with other functionalities through decarboxylative cross-coupling reactions. researchgate.netsioc.ac.cn This would provide a novel entry point for the synthesis of a wide range of alpha-quaternary nitriles with diverse substitution patterns.

The development of novel cycloaddition reactions involving the cyano group or the aromatic ring could lead to the rapid construction of complex heterocyclic frameworks. These new applications would significantly enhance the value of methyl 2-cyano-2-methyl-2-phenylacetate as a building block in medicinal and materials chemistry.

Integration with High-Throughput Experimentation and Automation in Chemical Discovery

The discovery and optimization of new chemical reactions are often labor-intensive and time-consuming processes. The integration of high-throughput experimentation (HTE) and automation is set to revolutionize this aspect of chemical research. pharmiweb.comnih.govresearchgate.netlabmanager.com

Automated synthesis platforms can perform a large number of reactions in parallel, allowing for the rapid screening of catalysts, reagents, and reaction conditions. researchgate.net This technology could be applied to quickly identify optimal conditions for the synthesis of methyl 2-cyano-2-methyl-2-phenylacetate or for its subsequent transformations. The generation of large datasets from HTE can also provide valuable insights into reaction mechanisms and guide the development of more efficient processes. nih.gov The use of automated loop filling in flow chemistry systems further enhances the capability to generate compound libraries for screening purposes. labmanager.com

| Technology | Application in Research on Methyl 2-cyano-2-methyl-2-phenylacetate | Key Benefits |

| High-Throughput Experimentation (HTE) | Rapid screening of catalysts and reaction conditions. | Accelerated discovery and optimization. |

| Automated Synthesis | Generation of compound libraries based on the core structure. | Increased efficiency and data generation. |

Chemoinformatic and Data-Driven Approaches for Predicting Reactivity and Synthesis Routes

The increasing availability of large chemical datasets, coupled with advances in machine learning and artificial intelligence , is paving the way for data-driven approaches in chemical synthesis. cmu.edunih.govchemrxiv.orgrjptonline.orgchemrxiv.org

Chemoinformatic tools can be used to predict the reactivity of molecules like methyl 2-cyano-2-methyl-2-phenylacetate under various conditions. nih.gov Machine learning models, trained on vast amounts of reaction data, can forecast the outcomes of chemical reactions, including yields and stereoselectivity. chemrxiv.orgrjptonline.org This predictive power can help chemists to design more effective synthetic routes and to prioritize experiments, thereby saving time and resources. cmu.edu

Furthermore, computational tools can be employed to design novel catalysts specifically tailored for the transformation of methyl 2-cyano-2-methyl-2-phenylacetate. By understanding the intricate details of catalyst-substrate interactions through computational modeling, it may be possible to design catalysts with enhanced activity and selectivity.

Q & A

How can researchers optimize the synthesis of methyl 2-cyano-2-methyl-2-phenylacetate to maximize yield and purity?

Basic Question

Methodological Answer :

Optimization begins with selecting appropriate precursors (e.g., substituted phenylacetic acid derivatives) and catalysts. For example, highlights synthetic routes involving nucleophilic substitution or condensation reactions under controlled pH and temperature. Key parameters include:

- Reaction Time : Prolonged stirring (24–48 hours) improves intermediate stability.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of cyano-containing intermediates.

- Catalyst Screening : Tertiary amines (e.g., triethylamine) or metal catalysts (e.g., ZnCl₂) may accelerate esterification .

Advanced Question

Q. How do computational methods aid in predicting reaction pathways and side products?

Methodological Answer :

Density Functional Theory (DFT) simulations can model transition states and identify competing reaction pathways. For instance, demonstrates how computational analysis of steric hindrance from the phenyl group can predict regioselectivity in esterification. Researchers should compare simulated energy barriers with experimental yields to validate mechanisms .

What analytical techniques are critical for characterizing methyl 2-cyano-2-methyl-2-phenylacetate?

Basic Question

Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., phenyl vs. cyano groups). notes that splitting patterns in aromatic regions (δ 7.2–7.8 ppm) confirm phenyl ring substitution .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) and detects trace impurities .

Advanced Question

Q. How can researchers resolve contradictions in purity data between HPLC and mass spectrometry?

Methodological Answer :

Contradictions often arise from ion suppression in MS or column interactions in HPLC. Use orthogonal methods: - LC-MS : Combines retention time (HPLC) with m/z ratios (MS) to confirm molecular ion peaks.

- Ion Mobility Spectrometry : Differentiates isobaric impurities (e.g., highlights isotopic purity challenges in phenylacetate derivatives) .

What safety protocols are essential for handling methyl 2-cyano-2-methyl-2-phenylacetate?

Basic Question

Methodological Answer :

- PPE : Wear nitrile gloves (tested for chemical resistance) and lab coats. emphasizes avoiding skin contact due to potential irritancy .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCN traces during degradation) .

Advanced Question

Q. How should researchers design waste disposal protocols for cyanide-containing byproducts?

Methodological Answer :

Treat cyanide waste with alkaline chlorination (NaOCl/NaOH) to convert CN⁻ to less toxic cyanate (OCN⁻). Validate neutralization via ion-selective electrodes or colorimetric tests (e.g., Prussian blue method). recommends third-party disposal for large-scale waste .

What are the challenges in scaling up methyl 2-cyano-2-methyl-2-phenylacetate synthesis?

Basic Question

Methodological Answer :

- Heat Management : Exothermic esterification requires jacketed reactors for temperature control (20–25°C).

- Solvent Recovery : Distillation under reduced pressure minimizes solvent loss (e.g., notes boiling points of similar esters at 206–218°C) .

Advanced Question

Q. How does reactor design influence mass transfer and reaction efficiency?

Methodological Answer :

Use Computational Fluid Dynamics (CFD) to model agitation efficiency in batch vs. continuous flow reactors. For viscous mixtures (common in phenylacetate syntheses), helical impellers improve mixing. classifies reactor design under "Reaction Fundamentals and Reactor Design" in chemical engineering .

How can researchers validate the biological activity of methyl 2-cyano-2-methyl-2-phenylacetate derivatives?

Basic Question

Methodological Answer :

- Enzyme Assays : Test inhibition of target enzymes (e.g., proteases) using fluorogenic substrates.

- Cell Viability Studies : MTT assays on mammalian cell lines (e.g., HEK293) assess cytotoxicity ( references phenylacetic acid derivatives in biological studies) .

Advanced Question

Q. What strategies mitigate off-target effects in in vivo studies?

Methodological Answer : - Metabolic Profiling : LC-MS/MS identifies metabolites in plasma/liver homogenates.

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding to non-target proteins. highlights similar approaches for diethylamino-phenyl-acetic acid derivatives .

How do structural modifications influence the stability of methyl 2-cyano-2-methyl-2-phenylacetate?

Basic Question

Methodological Answer :

- Steric Effects : Bulky substituents (e.g., 3,5-difluoro groups) reduce hydrolysis rates.

- Electron-Withdrawing Groups : Cyano groups increase electrophilicity, requiring anhydrous storage ( notes stability challenges in nitrophenyl derivatives) .

Advanced Question

Q. What role do crystal packing forces play in solid-state stability?

Methodological Answer :

X-ray crystallography reveals hydrogen bonding and π-π stacking interactions. For example, shows cyclobutyl-phenylacetic acid derivatives form stable monoclinic crystals. Pair with DSC to monitor polymorph transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.